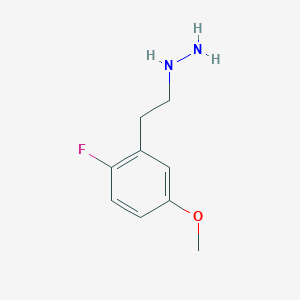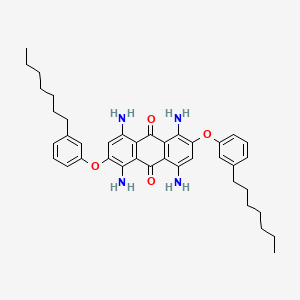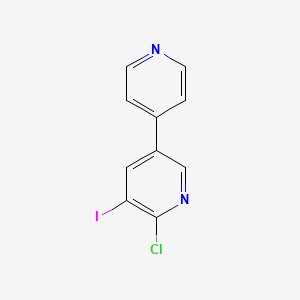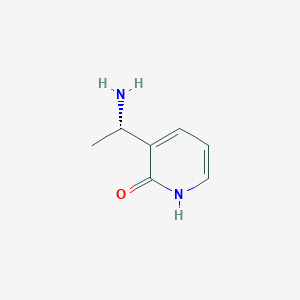
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline is an organic compound that belongs to the class of diarylamines. This compound is characterized by its complex structure, which includes multiple aromatic rings and an amino group. It is often used in organic electronics and materials science due to its unique electronic properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The reaction conditions are optimized to ensure high efficiency and yield. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to drive the reaction to completion.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may yield amines.
Applications De Recherche Scientifique
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic devices.
Mécanisme D'action
The mechanism by which 4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows it to participate in electron transfer processes, making it useful in electronic applications. The molecular targets and pathways involved include the interaction with conductive polymers and the facilitation of charge transfer.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2-(Bis(4-methylphenyl)amino)vinyl)-N,N-diphenylaniline
- 4-(2-(Bis(4-tert-butylphenyl)amino)vinyl)-N,N-diphenylaniline
Uniqueness
4-(2-(Bis(4-ethylphenyl)amino)vinyl)-N,N-diphenylaniline is unique due to its specific electronic properties, which are influenced by the presence of the ethyl groups. These groups can affect the compound’s solubility, stability, and overall reactivity, making it distinct from its analogs.
Propriétés
Formule moléculaire |
C36H34N2 |
|---|---|
Poids moléculaire |
494.7 g/mol |
Nom IUPAC |
4-ethyl-N-(4-ethylphenyl)-N-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]aniline |
InChI |
InChI=1S/C36H34N2/c1-3-29-15-21-32(22-16-29)37(33-23-17-30(4-2)18-24-33)28-27-31-19-25-36(26-20-31)38(34-11-7-5-8-12-34)35-13-9-6-10-14-35/h5-28H,3-4H2,1-2H3/b28-27+ |
Clé InChI |
GTJQZJZSUQNIKJ-BYYHNAKLSA-N |
SMILES isomérique |
CCC1=CC=C(C=C1)N(/C=C/C2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CC |
SMILES canonique |
CCC1=CC=C(C=C1)N(C=CC2=CC=C(C=C2)N(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


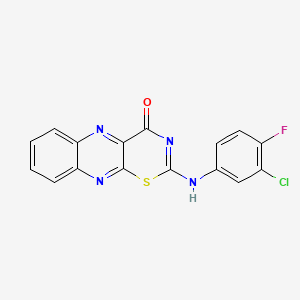
![8-Fluoro-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B13136396.png)


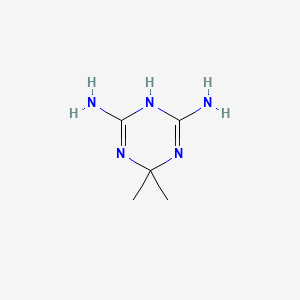
![Methyl 2-ethyl-2H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13136415.png)

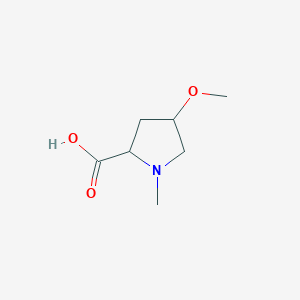

![3,10-Dihydroxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13136436.png)
